molecular formula C19H19N3 B11581097 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1'-cyclohexane]

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1'-cyclohexane]

Cat. No.: B11581097
M. Wt: 289.4 g/mol
InChI Key: KUXGAUKKKSACNW-UHFFFAOYSA-N
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Description

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a benzimidazole and a quinazoline moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, orthoformic acid ethyl ester, carbon disulfide, and various alkyl halides such as methyl and ethyl iodides, allyl bromide, and benzyl chloride . Reaction conditions often involve the use of solvents like ethanol and ionic liquids, with catalysts such as iodine .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which exhibit enhanced biological activities such as antibacterial and antifungal properties .

Scientific Research Applications

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its antifungal activity is believed to result from interference with fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-spiro[benzimidazo[1,2-c]quinazoline-6,1’-cyclohexane] is unique due to its specific spiro linkage between the benzimidazole and quinazoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

spiro[5H-benzimidazolo[1,2-c]quinazoline-6,1'-cyclohexane]

InChI

InChI=1S/C19H19N3/c1-6-12-19(13-7-1)21-15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)22(18)19/h2-5,8-11,21H,1,6-7,12-13H2

InChI Key

KUXGAUKKKSACNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C4=NC5=CC=CC=C5N24

Origin of Product

United States

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